molecular formula C16H8Cl2N2O2 B2809162 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one CAS No. 305865-15-0

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one

Cat. No.: B2809162
CAS No.: 305865-15-0
M. Wt: 331.15
InChI Key: QQBULANVRUDXOX-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Safety and Hazards

Like all chemicals, benzimidazole derivatives can pose certain safety hazards. For example, some benzimidazole derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Always refer to the specific Safety Data Sheet (SDS) for detailed safety and hazard information.

Future Directions

Benzimidazole derivatives have been the subject of extensive research due to their wide range of biological activities. Future research directions could include the design and synthesis of new benzimidazole derivatives with improved biological activity, the investigation of their mechanisms of action, and the development of benzimidazole-based drugs for various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6,8-dichlorochromone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and thiabendazole share the benzimidazole core structure and exhibit similar biological activities.

    Chromenone Derivatives: Compounds such as coumarin and its derivatives share the chromenone structure and are known for their diverse biological activities.

Uniqueness

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one is unique due to the combination of benzimidazole and chromenone structures, which may confer distinct biological properties and applications compared to other similar compounds.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBULANVRUDXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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